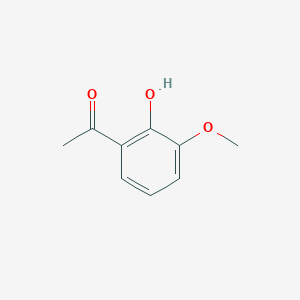

1-(2-Hydroxy-3-methoxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEOJJIAYZCDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220574 | |

| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-98-0 | |

| Record name | 2'-Hydroxy-3'-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . Another method is the Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-(2-Hydroxy-3-methoxyphenyl)ethanone exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that it may inhibit enzymes involved in inflammation, making it a candidate for therapeutic applications in conditions such as arthritis.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.

- Antimicrobial Effects : Preliminary findings indicate that it may possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

Scientific Research Applications

This compound is being explored across various fields of research:

- Pharmaceutical Development : As a lead compound in drug discovery, it is being investigated for its potential to treat inflammatory diseases and infections.

- Organic Synthesis : The compound serves as an intermediate in synthesizing other bioactive molecules, facilitating the development of new pharmaceuticals and agrochemicals.

-

Anti-inflammatory Mechanism :

A study conducted by researchers investigated the effects of this compound on inflammatory pathways. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent. -

Antioxidant Activity Assessment :

In another study, the antioxidant capacity of the compound was evaluated using various assays (DPPH, ABTS). The findings demonstrated that this compound effectively scavenged free radicals, indicating its potential application in formulations aimed at reducing oxidative stress. -

Antimicrobial Studies :

A series of experiments assessed the antimicrobial efficacy of the compound against various bacterial strains. Results showed promising inhibitory effects, highlighting its potential as a natural preservative or therapeutic agent.

Industrial Applications

The compound's versatility allows for integration into diverse products aimed at enhancing health and well-being:

- Cosmetics : Due to its antioxidant properties, it can be used in skincare formulations to protect against oxidative damage.

- Food Industry : Its flavoring properties make it suitable for use in food products as a natural flavor enhancer.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of NADPH oxidase, reducing the production of free radicals and oxidative stress. This inhibition helps protect cells from damage and has potential therapeutic implications for conditions involving oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The biological and chemical behavior of ethanone derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Positional Isomerism : Methoxy groups at 3-position (target compound) vs. 6-position () alter electronic distribution and hydrogen-bonding capacity.

- Bioactivity : Hydroxyl groups at 2-position (target) vs. 4-position (acetovanillone) influence α-glucosidase inhibition, with polyhydroxy derivatives showing enhanced activity .

Biologische Aktivität

1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as acetophenone , is an organic compound with the molecular formula CHO. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a hydroxyl group and a methoxy group on the aromatic ring. Its structural formula can be represented as follows:

The presence of these functional groups is crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its antiproliferative effects against various cancer cell lines, demonstrating GI values ranging from 0.302 to 3.57 μM across tested tumor cell lines, suggesting potent activity against malignancies .

Mechanism of Action:

- The compound is believed to interfere with the IL-6/JAK/STAT3 signaling pathway , which is often overactive in cancer cells. By inhibiting this pathway, it may suppress cancer cell proliferation .

Antioxidant Activity

This compound has been identified as possessing antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Effects

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its presence in medicinal plants such as Cynanchum auriculatum and Iris germanica implies potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents on the aromatic ring can significantly alter its pharmacological properties. For example, the introduction of different alkyl or functional groups may enhance or diminish its biological efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Hydroxy-3-methoxyphenyl)ethanone, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2-hydroxy-3-methoxyphenol with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures intermediate purity .

- Safety Note : Use inert gas purging during solvent handling to minimize oxidation of phenolic groups .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

- Methodological Answer :

- ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, -OH), δ 7.4–6.8 (m, aromatic H), δ 3.8 (s, 3H, -OCH₃), δ 2.5 (s, 3H, -COCH₃). The downfield -OH signal indicates strong intramolecular hydrogen bonding .

- IR : Broad peak ~3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 1260 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 181.1 (calculated for C₉H₁₀O₃) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335); monitor airborne concentrations below 5 mg/m³ .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 1-(2-Hydroxy-4-methoxyphenyl)ethanone during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperature at 0–5°C during acylation to suppress para-substitution .

- Solvent Selection : Use dichloromethane instead of nitrobenzene to reduce electrophilic substitution at unintended positions .

- Batch Analysis : Employ HPLC (C18 column, 1.0 mL/min, 254 nm) to quantify impurities. Limit by-products to <2% via iterative washing with cold ethanol .

Q. What computational methods predict the tautomeric stability of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model keto-enol tautomerism. Solvent effects (e.g., DMSO vs. hexane) are modeled via PCM. Results show >95% enol form in polar aprotic solvents due to intramolecular H-bonding .

- Validation : Compare computed IR spectra with experimental data; deviations <5 cm⁻¹ confirm model accuracy .

Q. How do steric and electronic effects influence the compound’s reactivity in Ullmann coupling or Claisen-Schmidt condensations?

- Methodological Answer :

- Steric Effects : The 3-methoxy group hinders electrophilic attack at C4, directing reactions to C5/C6 positions.

- Electronic Effects : The electron-donating methoxy group enhances nucleophilicity at C1, favoring condensation with aldehydes (e.g., benzaldehyde) under basic conditions (KOH/EtOH, 80°C) .

- Kinetic Studies : Monitor reaction progress via UV-Vis (λmax 280 nm) to determine rate constants .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Analysis : Use MTT assays (0.1–100 μM) in HepG2 cells with ROS-sensitive probes (e.g., DCFH-DA). At low doses (<10 μM), ROS scavenging dominates; at high doses (>50 μM), pro-oxidant effects emerge due to redox cycling .

- Structural Analog Comparison : Compare with 1-(4-hydroxy-3-methoxyphenyl)ethanone to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.